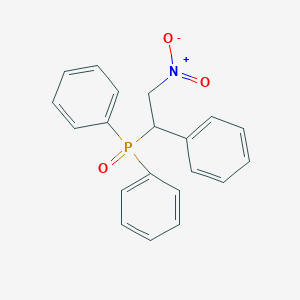
(1-Diphenylphosphoryl-2-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Diphenylphosphoryl-2-nitroethyl)benzene is an organic compound with the molecular formula C({20})H({18})NO(_{3})P. It is characterized by the presence of a diphenylphosphoryl group and a nitroethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Diphenylphosphoryl-2-nitroethyl)benzene typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitroethylbenzene.
Phosphorylation: The 2-nitroethylbenzene is then reacted with diphenylphosphoryl chloride in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-Diphenylphosphoryl-2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: (1-Diphenylphosphoryl-2-aminoethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphine oxides and other oxidized phosphorus compounds.
Scientific Research Applications
(1-Diphenylphosphoryl-2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Diphenylphosphoryl-2-nitroethyl)benzene exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect signaling pathways by altering the phosphorylation state of key proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1-Diphenylphosphoryl-2-aminoethyl)benzene: Similar structure but with an amino group instead of a nitro group.
(1-Diphenylphosphoryl-2-hydroxyethyl)benzene: Contains a hydroxyl group instead of a nitro group.
Uniqueness
This compound’s versatility and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
49749-89-5 |
|---|---|
Molecular Formula |
C20H18NO3P |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(1-diphenylphosphoryl-2-nitroethyl)benzene |
InChI |
InChI=1S/C20H18NO3P/c22-21(23)16-20(17-10-4-1-5-11-17)25(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
RSCBLFUXRAXJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


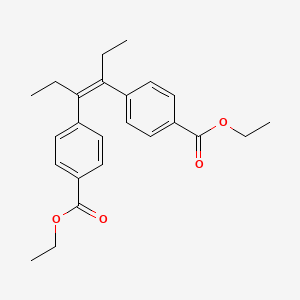
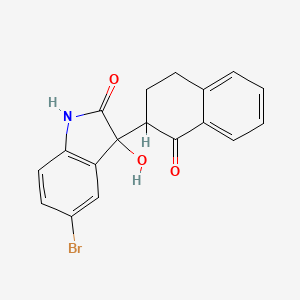
![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)
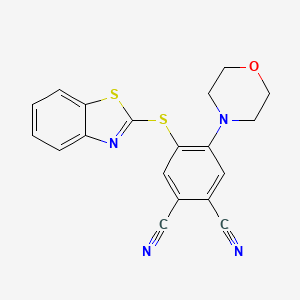
![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)
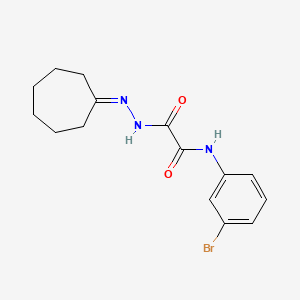
![2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide](/img/structure/B11094108.png)
![(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11094116.png)
![Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B11094118.png)
![ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11094119.png)
![(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B11094122.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11094130.png)
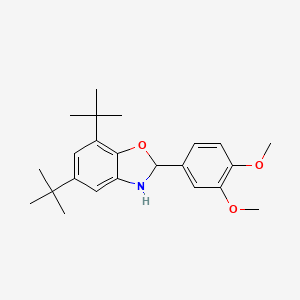
![(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11094144.png)
